molecular formula C21H19ClN2O3S B3588833 N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-phenylacetamide

N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-phenylacetamide

Cat. No.: B3588833
M. Wt: 414.9 g/mol
InChI Key: IAEHILQNRQYNGY-UHFFFAOYSA-N
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Description

N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-phenylacetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a phenylacetamide moiety

Preparation Methods

The synthesis of N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-phenylacetamide typically involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. The reaction is carried out in the presence of ethanol as a solvent and does not require a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may yield amines.

Scientific Research Applications

N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of enzymes involved in the synthesis of essential biomolecules, leading to the disruption of cellular processes. For example, it may inhibit the activity of dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-phenylacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylacetamide moiety, which may contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-15-19(22)8-5-9-20(15)24-28(26,27)18-12-10-17(11-13-18)23-21(25)14-16-6-3-2-4-7-16/h2-13,24H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEHILQNRQYNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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